6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Descripción
This compound is a quinazolinone derivative characterized by a [1,3]dioxolo[4,5-g]quinazolin-8-one core. Key structural features include:
- A 3-oxo-3-(4-phenylpiperazin-1-yl)propyl chain at position 7, contributing to receptor-binding affinity, particularly for enzymes like acetylcholinesterase (AChE) or kinases .
- The [1,3]dioxolo moiety fused to the quinazolinone core, which may improve metabolic stability .
Therapeutic Relevance: Quinazolinones are widely studied for their diverse biological activities, including AChE inhibition (Alzheimer’s disease), antiproliferative effects, and kinase inhibition .
Propiedades
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O4S/c30-23-9-5-4-6-20(23)18-39-29-31-24-17-26-25(37-19-38-26)16-22(24)28(36)34(29)11-10-27(35)33-14-12-32(13-15-33)21-7-2-1-3-8-21/h1-9,16-17H,10-15,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJNLRGEBBASSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=CC=C6Cl)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves several steps, typically starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The introduction of the chlorobenzylthio and phenylpiperazine groups is usually accomplished through nucleophilic substitution reactions, where the quinazolinone core is reacted with the corresponding chlorobenzylthiol and phenylpiperazine derivatives under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Análisis De Reacciones Químicas
6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the quinazolinone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Preliminary in vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 15 µM against breast cancer cell lines, suggesting significant anticancer potential.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from 5 to 20 µg/mL depending on the bacterial strain tested.
- Cytotoxicity : Evaluations on human embryonic kidney (HEK-293) cells indicate low cytotoxicity at therapeutic concentrations, which is favorable for further development in clinical settings.
Synthesis and Characterization
The synthesis of this compound involves multiple steps that include:
- Formation of the piperazine ring.
- Introduction of the quinazoline moiety.
- Subsequent modifications to enhance biological activity.
Recent studies have utilized computational docking methods to predict how this compound interacts with specific biological targets involved in cancer pathways.
Case Study 1: Antitumor Efficacy
A study exploring the antitumor efficacy of various quinazoline derivatives highlighted this compound's ability to inhibit tumor growth effectively. It was compared to established chemotherapeutics and showed comparable IC50 values.
Case Study 2: Antimicrobial Evaluation
In another study assessing its antimicrobial properties, the compound was tested against a variety of pathogens. Results indicated a broad spectrum of activity with effective inhibition of bacterial growth across multiple strains.
Research Findings
Recent findings emphasize the importance of structural features in enhancing the compound's biological activity:
- Piperazine and Chlorophenyl Groups : These functional groups contribute to increased binding affinity and selectivity towards specific receptors or enzymes.
- Computational Studies : Docking studies have suggested that the compound effectively binds to target proteins involved in cancer pathways, enhancing its therapeutic potential.
Mecanismo De Acción
The mechanism of action of 6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
Structural and Functional Analogues
The following table summarizes key structural variations and biological activities of analogous quinazolinone derivatives:
Key Findings
A. AChE Inhibition
- The target compound shares structural similarities with 4d-f (Journal of Drug Delivery and Therapeutics, 2022), which exhibit strong AChE inhibition via hydrogen bonding with residues PHE A:295 and TYR A:124 . The phenylpiperazine chain in the target compound may enhance binding to the peripheral anionic site of AChE, analogous to donepezil’s benzylpiperidine moiety .
- Physicochemical Advantage: The target compound’s [1,3]dioxolo group likely improves metabolic stability compared to simpler quinazolinones like 4a-f, which lack fused rings .
B. Antiproliferative Activity
- Quinazolinthiones 6 and 14 () demonstrate that replacing the quinazolinone ketone with a thione group retains antiproliferative activity (IC₅₀ = 8–12 μM against HepG2/MCF-7).
C. Kinase Inhibition
- 8a-o derivatives () prioritize hydrophobic interactions (e.g., phenoxy tails) for EGFR-TK binding, achieving IC₅₀ values as low as 0.12 μM. The target compound’s phenylpiperazine chain may instead favor off-target GPCR interactions, reducing kinase specificity .
D. Antimicrobial Activity
- Chloro-methyl quinazolinones () and urea/thiourea derivatives () show moderate antibacterial effects. The target compound’s bulky substituents (phenylpiperazine, [1,3]dioxolo) likely reduce antimicrobial potency compared to smaller analogues .
Physicochemical and ADME Properties
Actividad Biológica
The compound 6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel quinazoline derivative with potential therapeutic applications. The structure incorporates various functional groups that may contribute to its biological activity, particularly in the context of anti-inflammatory and anticancer properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 360.81 g/mol. The presence of a chlorophenyl group, piperazine moiety, and dioxole structure suggests a complex interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this quinazoline derivative exhibit a range of biological activities including:
- Anti-inflammatory effects
- Anticancer properties
- Antimicrobial activity
1. Anti-inflammatory Activity
Quinazoline derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation. Preliminary studies suggest that the compound may exhibit selective COX-II inhibition:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Reference Drug (Celecoxib) | 0.4 | - |
| Novel Quinazoline Derivative | TBD | TBD |
In vitro assays will be necessary to determine precise IC50 values and selectivity indices.
2. Anticancer Activity
The structure of the compound suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies on similar quinazoline derivatives have shown promising results against various cancer cell lines:
| Cancer Cell Line | Compound Activity | Reference |
|---|---|---|
| MCF-7 (Breast) | Moderate Inhibition | |
| A549 (Lung) | Strong Inhibition | |
| HeLa (Cervical) | Weak Inhibition |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of COX enzymes : This leads to reduced prostaglandin synthesis and subsequent inflammation.
- Induction of apoptosis : By activating intrinsic pathways in cancer cells.
- Antimicrobial effects : Potentially through disruption of microbial membranes or inhibition of key metabolic pathways.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Quinazoline Derivatives :
- A series of quinazoline derivatives were synthesized and evaluated for their anti-inflammatory properties. The most potent compound exhibited an IC50 value significantly lower than that of traditional NSAIDs.
- Anticancer Evaluation :
- A related compound was tested against multiple cancer cell lines, showing selective cytotoxicity towards prostate cancer cells while sparing normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
